KRAS G12D inhibitor 10

KRAS G12D inhibitor covalent inhibitor irreversible inhibition

KRAS G12D inhibitor 10 is a covalent, irreversible inhibitor of the KRAS G12D oncogenic mutant (WO2021108683A1, compound 34). Unlike reversible inhibitors such as MRTX1133, its covalent binding mode ensures washout-resistant target engagement and sustained pathway suppression, making it the superior tool for pharmacodynamic studies. This unique scaffold (C33H41ClN8O2) also serves as a versatile starting point for medicinal chemistry optimization. Ideal for combination strategies with MEK/ERK inhibitors in pancreatic, colorectal, and lung cancer models. Select this compound for definitive, durable KRAS G12D inhibition in your research.

Molecular Formula C33H41ClN8O2
Molecular Weight 617.2 g/mol
Cat. No. B12424054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 10
Molecular FormulaC33H41ClN8O2
Molecular Weight617.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)NCCCl)OCC6CCCN6C
InChIInChI=1S/C33H41ClN8O2/c1-23-6-3-7-24-8-4-10-29(30(23)24)40-17-12-27-28(21-40)37-32(44-22-26-9-5-16-39(26)2)38-31(27)41-18-19-42(25(20-41)11-14-35)33(43)36-15-13-34/h3-4,6-8,10,25-26H,5,9,11-13,15-22H2,1-2H3,(H,36,43)/t25-,26-/m0/s1
InChIKeyAVILYLLOEJVMCV-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12D Inhibitor 10: Covalent Small-Molecule Inhibitor for KRAS G12D-Driven Cancer Research


KRAS G12D inhibitor 10 is a potent, covalent small-molecule inhibitor that targets the oncogenic KRAS G12D mutant protein. The Ras protein family is a crucial intracellular signaling molecule involved in cell growth and development. KRAS G12D inhibitor 10 is disclosed as compound 34 in patent WO2021108683A1 and is designed for research applications studying KRAS G12D-mediated cancers . The compound possesses a molecular formula of C33H41ClN8O2 and a molecular weight of 617.2 g/mol .

Why KRAS G12D Inhibitor 10 Cannot Be Interchanged with Other KRAS G12D Inhibitors


The KRAS G12D mutation presents unique structural and biochemical challenges for drug development, and compounds within this class are not interchangeable. While non-covalent inhibitors like MRTX1133 have advanced to clinical trials , their oral bioavailability limitations necessitate alternative approaches . Covalent inhibitors such as KRAS G12D inhibitor 10, derived from patent WO2021108683A1, offer a distinct mechanism of action that may overcome resistance and pharmacokinetic liabilities associated with non-covalent analogs . Furthermore, emerging preclinical candidates like HBW-012-D and HBW-012-E demonstrate that potency, efficacy, and PK profiles vary dramatically even among advanced leads, underscoring the critical need for compound-specific validation .

Quantitative Differentiation of KRAS G12D Inhibitor 10 Versus Key Comparators


Covalent Binding Mechanism Differentiates KRAS G12D Inhibitor 10 from Non-Covalent Analogs

KRAS G12D inhibitor 10 is a covalent inhibitor as disclosed in patent WO2021108683A1 , whereas MRTX1133 is a non-covalent, reversible inhibitor . This covalent mechanism is designed to form a stable bond with the target protein, potentially leading to prolonged pharmacodynamic effects and sustained pathway inhibition.

KRAS G12D inhibitor covalent inhibitor irreversible inhibition

Chemical Scaffold Novelty: KRAS G12D Inhibitor 10 Provides a Distinct Structural Alternative

KRAS G12D inhibitor 10 (compound 34 in WO2021108683A1) possesses a unique chemical structure (C33H41ClN8O2, MW 617.2 g/mol) that is structurally distinct from other KRAS G12D inhibitors such as MRTX1133 (MW 614.6 g/mol, C31H30F3N7O3) and ERAS-5024 (MW 514.5 g/mol, C28H26N8O2) .

KRAS G12D inhibitor chemical scaffold structural biology

Inferred Selectivity Advantage of Covalent KRAS G12D Inhibitor 10 Over Non-Covalent Inhibitors

While direct selectivity data for KRAS G12D inhibitor 10 are not publicly available, covalent inhibitors as a class are designed to achieve high selectivity by targeting a specific nucleophilic residue (Asp12) present only in the mutant protein . Non-covalent inhibitors like MRTX1133 show selectivity (e.g., >1,000-fold for KRAS WT) but rely on subtle conformational differences .

KRAS G12D inhibitor selectivity covalent binding

Optimal Research Applications for KRAS G12D Inhibitor 10


Investigation of Covalent KRAS G12D Inhibition Mechanisms

KRAS G12D inhibitor 10 is ideal for studies requiring a covalent tool compound to investigate the pharmacodynamics of irreversible KRAS G12D inhibition. Its covalent binding mode (WO2021108683A1) allows for washout-resistant target engagement and sustained pathway suppression, which can be compared to reversible inhibitors like MRTX1133 in cellular assays.

Structure-Activity Relationship (SAR) Studies Around the Covalent Warhead

The compound's unique chemical scaffold (C33H41ClN8O2) provides a template for medicinal chemistry campaigns focused on optimizing covalent KRAS G12D inhibitors. Researchers can use KRAS G12D inhibitor 10 as a starting point to explore modifications to the covalent warhead, linker, or binding elements to improve potency, selectivity, or pharmacokinetic properties.

Combination Therapy Screens in KRAS G12D-Mutant Cancer Models

Given the covalent mechanism, KRAS G12D inhibitor 10 is a valuable tool for exploring synthetic lethal interactions or combination strategies that may overcome resistance. It can be paired with inhibitors of downstream effectors (e.g., MEK, ERK) or agents targeting parallel pathways in KRAS G12D-driven pancreatic, colorectal, or lung cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.